molecular formula C14H15NO3 B8219739 1-(oxan-4-yl)-1H-indole-2-carboxylic acid

1-(oxan-4-yl)-1H-indole-2-carboxylic acid

Cat. No.: B8219739
M. Wt: 245.27 g/mol
InChI Key: LIIUXMBFIQBDSB-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-1H-indole-2-carboxylic acid is a compound that features an indole core substituted with an oxan-4-yl group and a carboxylic acid functional group. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-1H-indole-2-carboxylic acid typically involves the formation of the indole core followed by the introduction of the oxan-4-yl group and the carboxylic acid functionality. One common method involves the Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification techniques to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2,3-dione derivatives, while reduction of the carboxylic acid group can yield indole-2-methanol derivatives .

Scientific Research Applications

1-(oxan-4-yl)-1H-indole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The oxan-4-yl group and carboxylic acid functionality can further influence the compound’s binding affinity and specificity. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(oxan-4-yl)-1H-indole-2-carboxylic acid is unique due to the presence of both the oxan-4-yl group and the carboxylic acid functionality. This combination allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

1-(oxan-4-yl)indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-14(17)13-9-10-3-1-2-4-12(10)15(13)11-5-7-18-8-6-11/h1-4,9,11H,5-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIUXMBFIQBDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C3=CC=CC=C3C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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